Methyl 4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]benzoate, also known as TAK-659, is a small molecule inhibitor that has shown great potential in the field of cancer research. It was developed by Takeda Pharmaceuticals and is currently in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
Methyl 4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]benzoate works by inhibiting the activity of several kinases, including BTK, ITK, and JAK3. These kinases are involved in the signaling pathways that promote the growth and survival of cancer cells. By inhibiting their activity, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the production of cytokines, which are signaling molecules that promote inflammation and can contribute to the growth of cancer cells. Additionally, this compound has been shown to reduce the activity of immune cells that can promote the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Methyl 4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]benzoate is its specificity for certain kinases involved in cancer growth, which makes it a promising candidate for targeted therapies. However, its effectiveness may be limited by the development of resistance to the drug over time. Additionally, more research is needed to determine the optimal dosage and treatment regimen for this compound.
Direcciones Futuras
There are several potential future directions for research on Methyl 4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]benzoate. One area of interest is the development of combination therapies that include this compound and other targeted therapies. Additionally, further research is needed to determine the optimal dosing and treatment regimen for this compound. Finally, more studies are needed to determine the long-term effects of this compound on cancer patients.
Métodos De Síntesis
The synthesis of Methyl 4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]benzoate involves several steps, including the reaction of 4-bromo-2-fluoronitrobenzene with piperidine and the subsequent reaction of the resulting compound with 2,2,2-trifluoroethylamine. The final step involves the reaction of the resulting compound with methylsulfonyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
Methyl 4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]benzoate has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the activity of various kinases that are involved in the growth and proliferation of cancer cells. This makes it a promising candidate for the development of targeted cancer therapies.
Propiedades
IUPAC Name |
methyl 4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O4S/c1-25-15(22)13-2-4-14(5-3-13)26(23,24)20-10-12-6-8-21(9-7-12)11-16(17,18)19/h2-5,12,20H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAJSTVOOHLVBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.